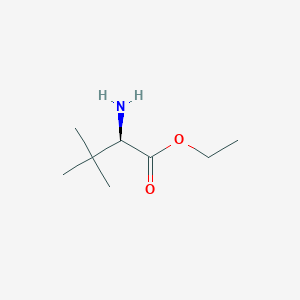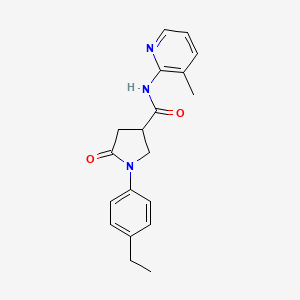![molecular formula C19H16ClN3O2S2 B12458777 2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B12458777.png)
2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloromethylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.
Introduction of the Chloromethylbenzoyl Group: The chloromethylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 2-chloro-4-methylbenzoyl chloride reacts with the thiazole derivative.
Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate product with thiourea to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thiourea linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved thiourea derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring and the thiourea linkage play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(2-Chlorobenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea
- 1-(4-Methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea
- 1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]thiourea
Uniqueness: 1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea is unique due to the presence of both the chloro and methoxy groups, which impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H16ClN3O2S2 |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
2-chloro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H16ClN3O2S2/c1-11-3-8-14(15(20)9-11)17(24)22-18(26)23-19-21-16(10-27-19)12-4-6-13(25-2)7-5-12/h3-10H,1-2H3,(H2,21,22,23,24,26) |
Clave InChI |
WPHIBJOPJQWBDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B12458699.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12458702.png)
![2-({[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12458703.png)

![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)



![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12458766.png)
![3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)


![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
